

A Technical Guide to the Mechanism of Action of c-Kit-IN-5

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the potent and selective c-Kit inhibitor, c-Kit-IN-5, focusing on its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to c-Kit and c-Kit-IN-5

The proto-oncogene c-Kit encodes a Type III receptor tyrosine kinase (RTK), also known as CD117 or stem cell factor receptor (SCFR).[1][2] Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[4][5][6]

Aberrant c-Kit activity, often due to gain-of-function mutations, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs), as well as acute myeloid leukemia (AML), mastocytosis, and certain melanomas.[7][8][9] This makes c-Kit a prime therapeutic target.

c-Kit-IN-5 is a small molecule inhibitor designed to target the kinase activity of c-Kit.[10][11] By blocking the aberrant signaling driven by both wild-type and mutated forms of the receptor, it serves as a valuable tool for research and a potential therapeutic agent.[9][12]



Quantitative Biological Activity

c-Kit-IN-5 is a potent inhibitor of c-Kit kinase activity, demonstrating high efficacy in both biochemical and cellular environments. Its selectivity profile highlights a significant therapeutic window over other related kinases.

Table 1: Biochemical Potency and Selectivity of c-Kit-IN-5

Target Kinase	IC50 (nM)	Selectivity (Fold vs. c-Kit)
c-Kit	22	1x
KDR	>5,000	>227x
p38	40,000	>1818x
Lck	7,800	>354x
Src	>5,000	>227x

Data sourced from MedchemExpress and GlpBio.[10][11]

Table 2: Cellular Activity of c-Kit-IN-5

Assay Type	Target Context	IC50 (nM)
Cellular Assay	c-Kit	16

Data sourced from MedchemExpress and GlpBio.[10][11]

Core Mechanism of Action

The primary mechanism of action for c-Kit-IN-5 is the direct, competitive inhibition of ATP binding to the kinase domain of the c-Kit receptor. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group (autophosphorylation) that is essential for receptor activation. This blockade effectively halts the downstream signaling cascades that promote oncogenic cell growth and survival.

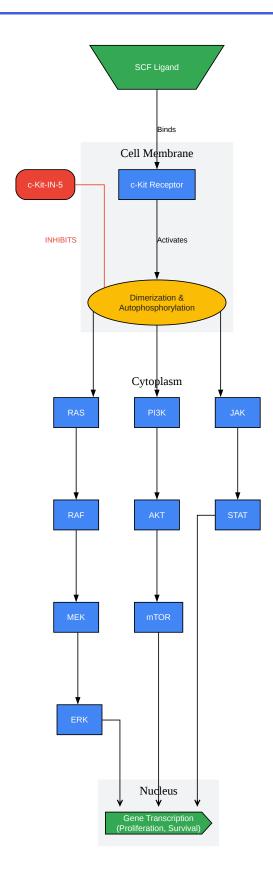




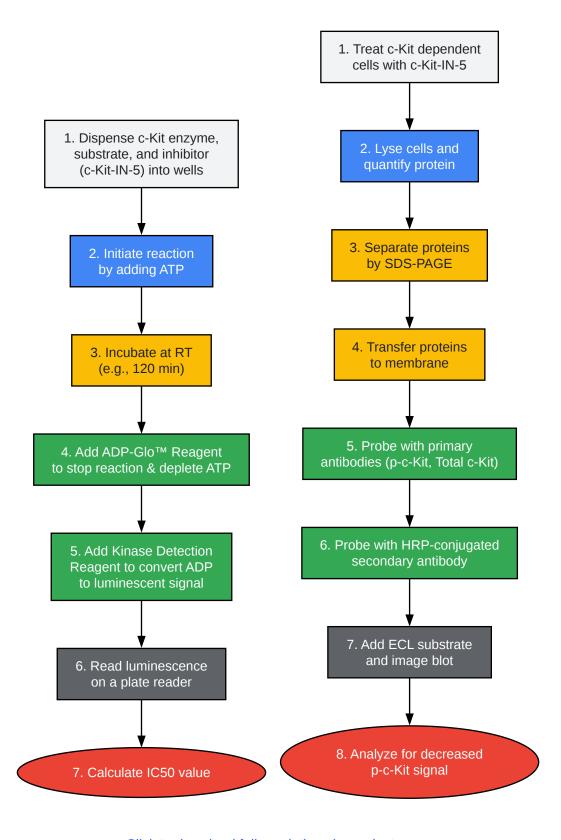


The following diagram illustrates the canonical c-Kit signaling pathway and the point of intervention for c-Kit-IN-5.









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